2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran
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Overview
Description
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran is an organic compound that features a binaphthalene core with two furan rings attached at the 2,2’ positions
Preparation Methods
The synthesis of 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran typically involves the coupling of 2-furfural with 1,1’-binaphthalene derivatives. One common method includes the use of photochemical coupling reactions, where 2-furfural is reacted with 5-bromo-2-furfural in the presence of a photolytic catalyst . Industrial production methods may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild conditions.
Reduction: Reduction of the furan rings can yield dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include furanones, dihydrofurans, and substituted furans.
Scientific Research Applications
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its application .
Comparison with Similar Compounds
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran can be compared with other binaphthalene derivatives such as:
2,2’-Binaphthalene: Lacks the furan rings, making it less versatile in terms of chemical reactivity.
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)bis(diphenylphosphine): Used as a ligand in asymmetric synthesis, highlighting the unique applications of the furan-containing compound in organic electronics
2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difurfuryl disulfide: Contains sulfur atoms, which can impart different electronic properties.
Properties
CAS No. |
820974-53-6 |
---|---|
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[1-[2-(furan-2-yl)naphthalen-1-yl]naphthalen-2-yl]furan |
InChI |
InChI=1S/C28H18O2/c1-3-9-21-19(7-1)13-15-23(25-11-5-17-29-25)27(21)28-22-10-4-2-8-20(22)14-16-24(28)26-12-6-18-30-26/h1-18H |
InChI Key |
GPZCBQOXUFSLAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
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